molecular formula C10H9N3O2 B2594113 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide CAS No. 1324083-61-5

2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide

Cat. No.: B2594113
CAS No.: 1324083-61-5
M. Wt: 203.201
InChI Key: LGXKVRLRUNJPOD-UHFFFAOYSA-N
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Description

2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyridine ring, with a formyl group at the 3-position and an acetamide group at the 1-position. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors due to their involvement in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . This compound exhibits potent FGFR inhibitory activity, as demonstrated by its IC50 values against FGFR1–4 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling .

Biochemical Pathways

The biochemical pathways affected by this compound include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways are activated downstream of FGFR signaling. Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

It is noted that this compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and induction of apoptosis . In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrole Ring: Starting from a suitable pyridine derivative, the pyrrole ring can be constructed through cyclization reactions.

    Formylation: Introduction of the formyl group at the 3-position can be achieved using formylating agents such as Vilsmeier-Haack reagent.

    Acetamide Formation: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Conditions for nucleophilic substitution may involve bases like sodium hydroxide (NaOH) or catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: 2-(3-carboxy-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide.

    Reduction: 2-(3-hydroxymethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the core structure but may have different substituents, leading to varied biological activities.

    Pyrrolopyrazine derivatives: These compounds have a similar fused ring system but with a pyrazine ring instead of a pyridine ring.

Uniqueness

2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetamide is unique due to the specific positioning of the formyl and acetamide groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

2-(3-formylpyrrolo[2,3-b]pyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c11-9(15)5-13-4-7(6-14)8-2-1-3-12-10(8)13/h1-4,6H,5H2,(H2,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGXKVRLRUNJPOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2C=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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